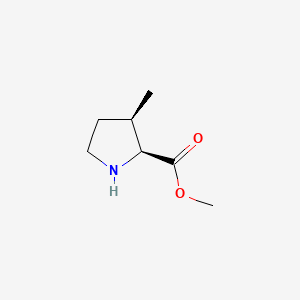![molecular formula C11H21NaO5 B574676 sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate CAS No. 165038-54-0](/img/structure/B574676.png)
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is a chemical compound with the molecular formula C11H21NaO5. It is known for its unique structure, which includes multiple ether linkages and a sodium salt of acetic acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate typically involves the reaction of propylene glycol derivatives with sodium acetate. The process begins with the preparation of 1-(1-propoxypropan-2-yloxy)propan-2-ol, which is then reacted with acetic acid in the presence of a sodium base to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reaction and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted ethers and esters.
Applications De Recherche Scientifique
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability. The sodium ion plays a role in maintaining the compound’s solubility and ionic balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar structure but lacks the sodium ion.
Tri(propylene glycol) propyl ether: Contains similar ether linkages but different functional groups.
1-(1-methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: Similar ether structure but with a different ester group
Uniqueness
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is unique due to its combination of ether linkages and a sodium salt of acetic acid. This structure imparts distinctive chemical properties, making it valuable in various applications where solubility, stability, and reactivity are crucial .
Propriétés
Numéro CAS |
165038-54-0 |
|---|---|
Formule moléculaire |
C11H21NaO5 |
Poids moléculaire |
256.274 |
Nom IUPAC |
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate |
InChI |
InChI=1S/C11H22O5.Na/c1-4-5-14-6-9(2)15-7-10(3)16-8-11(12)13;/h9-10H,4-8H2,1-3H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
WIMLNTLINAPZNO-UHFFFAOYSA-M |
SMILES |
CCCOCC(C)OCC(C)OCC(=O)[O-].[Na+] |
Synonymes |
SODIUM PROPOXY PPG-2 ACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)


![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)





